molecular formula C14H15NO3 B184745 ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate CAS No. 433307-59-6

ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate

Cat. No.: B184745
CAS No.: 433307-59-6
M. Wt: 245.27 g/mol
InChI Key: JKLASVCYZWSRKV-UHFFFAOYSA-N
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Description

Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole ring substituted with a formyl group at the 3-position, a methyl group at the 2-position, and an ethyl acetate group at the 1-position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate typically involves the formylation of ethyl indole-2-carboxylate. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents . The reaction proceeds under reflux conditions, resulting in the formylation of the indole ring at the 3-position.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate serves as a crucial building block for synthesizing more complex indole derivatives. Its ability to undergo various chemical reactions—such as oxidation, reduction, and electrophilic substitution—facilitates the development of novel compounds with enhanced properties.

Reaction TypeDescriptionCommon Reagents
OxidationConversion of formyl to carboxylic acidKMnO₄ in acidic medium
ReductionConversion of formyl to hydroxymethyl groupNaBH₄ in methanol/ethanol
Electrophilic SubstitutionSubstitution at the indole ringHalogens or nitrating agents

Biology

The compound exhibits a broad spectrum of biological activities, including:

  • Anticancer Activity : this compound has shown potential in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. Studies indicate that it may modulate cell cycle progression and activate apoptotic pathways through interactions with Bcl-2 family proteins.
  • Antimicrobial Properties : The compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an alternative treatment for infectious diseases.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for research into inflammatory conditions.
Activity TypeEffectivenessReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Staphylococcus aureus and E. coli
Anti-inflammatoryInhibits cytokine production

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound significantly reduced the viability of A431 human epidermoid carcinoma cells. The IC₅₀ value was comparable to established chemotherapeutics like doxorubicin, with mechanisms linked to mitochondrial dysfunction and activation of apoptosis pathways.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial properties against various pathogens revealed potent activity against Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a therapeutic agent in combating antibiotic resistance.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-formyl-1H-indole-2-carboxylate: Similar structure but lacks the methyl group at the 2-position.

    Ethyl 2-(3-formyl-1H-indol-1-yl)acetate: Similar structure but lacks the methyl group at the 2-position.

    Ethyl 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetate: Contains a hydroxyimino group instead of a formyl group.

Uniqueness

Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate is unique due to the presence of both a formyl group and a methyl group on the indole ring, which can influence its reactivity and biological activity. This combination of functional groups makes it a valuable compound for the synthesis of novel indole derivatives with potential therapeutic applications .

Biological Activity

Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate is an indole derivative that has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and potential therapeutic applications.

Overview of this compound

This compound belongs to the indole family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrrole ring. The specific substitution pattern on the indole ring—namely, a formyl group at the 3-position and a methyl group at the 2-position—contributes to its unique chemical properties and biological activities.

Indole derivatives are known for their ability to interact with various biological targets, including enzymes and receptors. The biological activity of this compound can be attributed to several mechanisms:

1. Anticancer Activity:
Research indicates that compounds with indole structures can inhibit tumor growth by inducing apoptosis in cancer cells. This compound has shown promise in preclinical studies for its ability to affect cell cycle progression and promote cancer cell death through mechanisms such as the modulation of Bcl-2 family proteins .

2. Antimicrobial Properties:
Indole derivatives exhibit significant antimicrobial activity against various bacterial strains. This compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infectious diseases.

3. Anti-inflammatory Effects:
The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for further research in inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves the formylation of ethyl indole derivatives through reactions such as the Vilsmeier-Haack reaction. This method employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) as key reagents, resulting in moderate to high yields depending on reaction conditions.

Synthetic Route Example

StepReactionYield
1Formylation of ethyl indole derivative55% - 75%
2Purification via recrystallizationHigh purity achieved

Biological Activity Data

A summary of biological activities associated with this compound is presented below:

Activity TypeEffectivenessReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryInhibits cytokine production

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

Case Study 1: Anticancer Activity
In vitro studies demonstrated that this compound significantly reduced the viability of A431 human epidermoid carcinoma cells, with an IC₅₀ value comparable to established chemotherapeutics like doxorubicin. The mechanism was linked to mitochondrial dysfunction and subsequent activation of apoptosis pathways .

Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial properties against various pathogens, revealing that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an alternative therapeutic agent in combating antibiotic resistance.

Properties

IUPAC Name

ethyl 2-(3-formyl-2-methylindol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-18-14(17)8-15-10(2)12(9-16)11-6-4-5-7-13(11)15/h4-7,9H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLASVCYZWSRKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=C(C2=CC=CC=C21)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355418
Record name Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

433307-59-6
Record name Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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